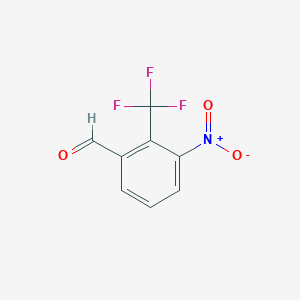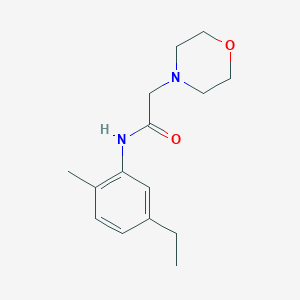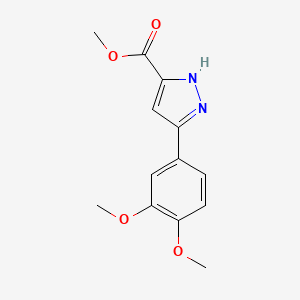
N-Tributylgermylphthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Tributylgermylphthalimide is an organogermanium compound with the chemical formula C20H31NO2Ge It is a derivative of phthalimide, where the nitrogen atom is bonded to a tributylgermyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Tributylgermylphthalimide can be synthesized through the reaction of phthalimide with tributylgermanium chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the phthalimide acting as a nucleophile and attacking the germanium center of the tributylgermanium chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Tributylgermylphthalimide undergoes various chemical reactions, including:
Oxidation: The germanium center can be oxidized to form germanium dioxide derivatives.
Reduction: The compound can be reduced to form lower oxidation state germanium compounds.
Substitution: The tributylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted phthalimide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Tributylgermylphthalimide has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the development of advanced materials, including semiconductors and polymers.
Mecanismo De Acción
The mechanism by which N-Tributylgermylphthalimide exerts its effects involves the interaction of the germanium center with various molecular targets. The tributylgermyl group can participate in coordination chemistry, forming complexes with other molecules. This can influence the reactivity and stability of the compound, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
N-Trimethylgermylphthalimide: Similar structure but with a trimethylgermyl group instead of a tributylgermyl group.
N-Triphenylgermylphthalimide: Contains a triphenylgermyl group, offering different steric and electronic properties.
N-Tributylstannylphthalimide: Contains a tin center instead of germanium, leading to different reactivity and applications.
Uniqueness
N-Tributylgermylphthalimide is unique due to the presence of the tributylgermyl group, which imparts specific chemical properties such as increased steric bulk and unique electronic effects. These properties make it particularly useful in applications where germanium’s characteristics are desired, such as in the development of advanced materials and in organic synthesis.
Propiedades
Número CAS |
5892-59-1 |
|---|---|
Fórmula molecular |
C20H31GeNO2 |
Peso molecular |
390.1 g/mol |
Nombre IUPAC |
2-tributylgermylisoindole-1,3-dione |
InChI |
InChI=1S/C20H31GeNO2/c1-4-7-14-21(15-8-5-2,16-9-6-3)22-19(23)17-12-10-11-13-18(17)20(22)24/h10-13H,4-9,14-16H2,1-3H3 |
Clave InChI |
SCTPPCZKQRMEHN-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Ge](CCCC)(CCCC)N1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-](/img/structure/B14143660.png)
![1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B14143666.png)





![(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B14143689.png)
![N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14143703.png)

